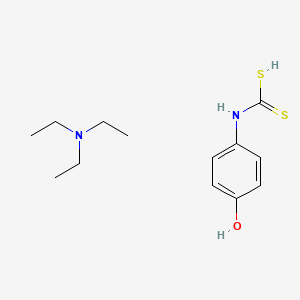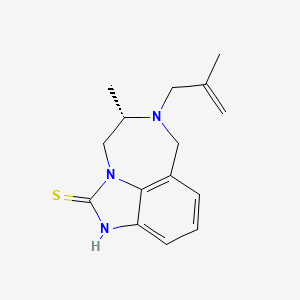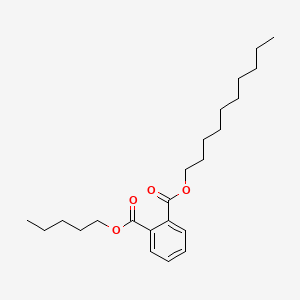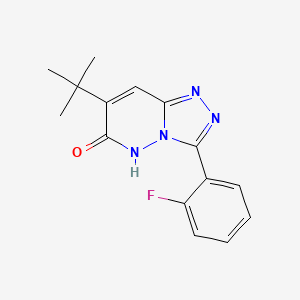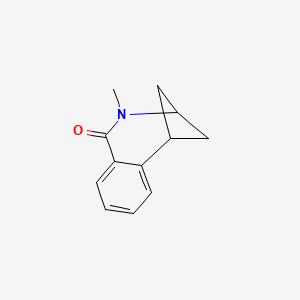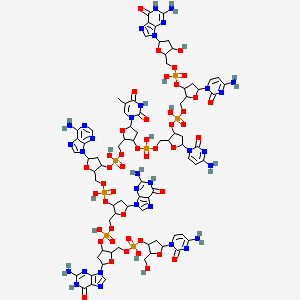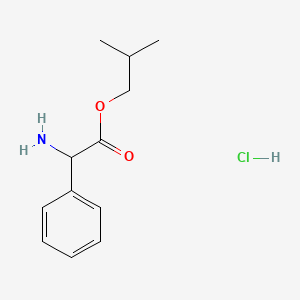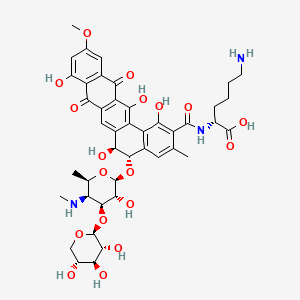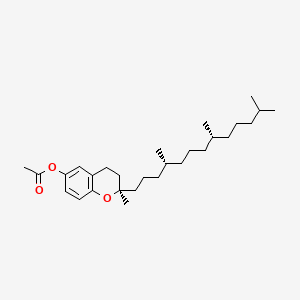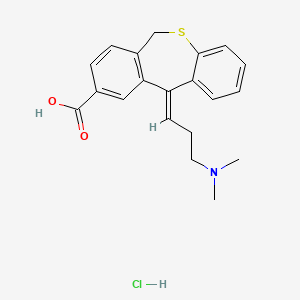
Chromic phosphate Cr-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic phosphate Cr-51 is a radiopharmaceutical compound extensively used in nuclear medicine. It is a radioactive isotope of chromium, specifically chromium-51, which is utilized for diagnostic purposes in various medical fields. The compound is known for its application in determining red blood cell volume, studying red blood cell survival time, and evaluating blood loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromic phosphate Cr-51 can be synthesized through various methods, including solid-state reactions and wet chemistry routes. One common method involves the solid-state reaction at low temperatures, where mesoporous chromium phosphates are synthesized in the presence of a surfactant template, such as cetyltrimethyl ammonium bromide (CTAB), at a temperature of 353 K without using a water solvent . Another method involves the preparation of colloidal chromic phosphate suspension (CCPS) using 51Cr as a tracer for initial studies .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature solid-state reactions. These reactions generate crystalline forms of chromium phosphates, such as α-CrPO4 and β-CrPO4, which are then processed to obtain the desired radiopharmaceutical compound .
Chemical Reactions Analysis
Types of Reactions: Chromic phosphate Cr-51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the synthesis route and the specific conditions used during the preparation process.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include surfactants like CTAB, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the formation of the desired compound .
Major Products Formed: The major products formed from these reactions include mesoporous chromium phosphates with high specific surface areas and pore sizes, which are suitable for catalytic and ion exchange applications .
Scientific Research Applications
Chromic phosphate Cr-51 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of chromic phosphate Cr-51 involves its binding to specific molecular targets and pathways. In nuclear medicine, it is used as a diagnostic radiopharmaceutical agent. When administered intraperitoneally, the particulate form of chromic phosphate is pocketed in various areas of the peritoneum or filtered out by the first lymph nodes encountered . The compound’s radioactive properties allow for the tracking and analysis of its distribution within the body, providing valuable diagnostic information.
Comparison with Similar Compounds
Chromic phosphate Cr-51 can be compared with other chromium compounds, such as:
Chromium (III) chloride (CrCl3): A common chromium compound used in various industrial applications.
Chromium (VI) oxide (CrO3): Known for its strong oxidizing properties and use in corrosion protection.
This compound is unique due to its radiopharmaceutical properties, making it particularly valuable in medical diagnostics. Its ability to provide detailed information about red blood cell volume and survival time sets it apart from other chromium compounds.
Conclusion
This compound is a versatile and valuable compound with extensive applications in nuclear medicine, chemistry, biology, and industry. Its unique radiopharmaceutical properties make it an essential tool for diagnostic purposes, while its chemical reactivity and preparation methods provide a foundation for various scientific research applications.
Properties
CAS No. |
24381-61-1 |
|---|---|
Molecular Formula |
CrO4P |
Molecular Weight |
145.916 g/mol |
IUPAC Name |
chromium-51(3+);phosphate |
InChI |
InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3/i1-1; |
InChI Key |
IKZBVTPSNGOVRJ-ULWFUOSBSA-K |
Isomeric SMILES |
[O-]P(=O)([O-])[O-].[51Cr+3] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
